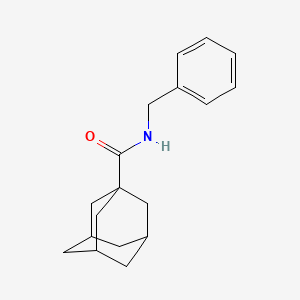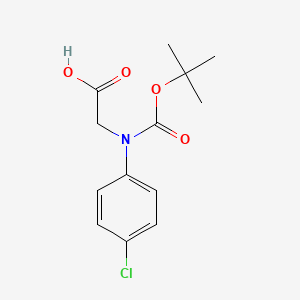
N-Boc-(4-chlorophenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(4’-chlorophenyl) glycine is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a chlorine atom at the para position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-(4’-chlorophenyl) glycine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of N-Boc-(4’-chlorophenyl) glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(4’-chlorophenyl) glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Boc-(4’-chlorophenyl) glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: N-Boc-(4’-chlorophenyl) glycine is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-(4’-chlorophenyl) glycine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorine-substituted phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
N-Boc-(4’-chlorophenyl) glycine can be compared with other similar compounds, such as:
N-Boc-(2’-chlorophenyl) glycine: Similar structure but with the chlorine atom at the ortho position.
N-Boc-(3’-chlorophenyl) glycine: Chlorine atom at the meta position.
N-Boc-(4’-fluorophenyl) glycine: Fluorine atom instead of chlorine at the para position.
These compounds share similar synthetic routes and applications but differ in their reactivity and interaction with biological targets due to the position and nature of the substituents on the phenyl ring.
Properties
Molecular Formula |
C13H16ClNO4 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |
InChI Key |
FPRRDNKPHINQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


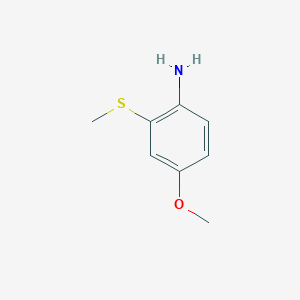
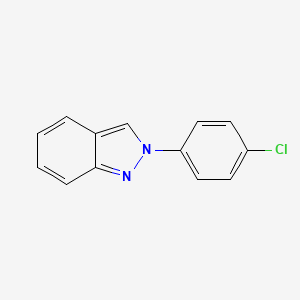
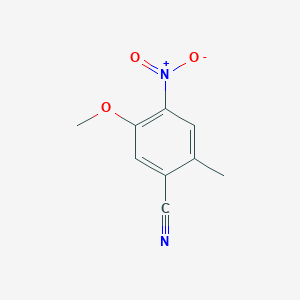
![2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8801071.png)
![1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B8801073.png)
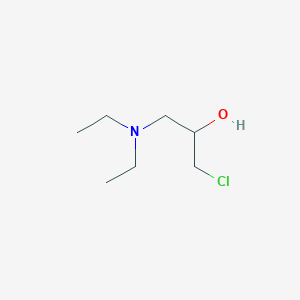

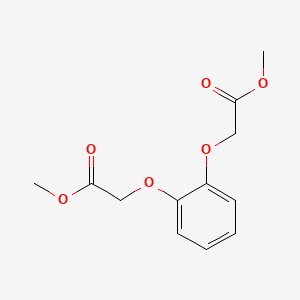
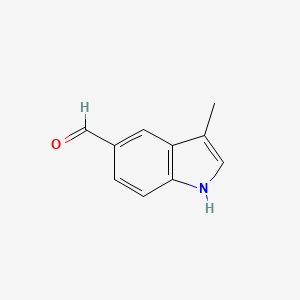
![Tert-butyl (1-(1H-pyrrolo[2,3-B]pyridin-6-YL)cyclopropyl)carbamate](/img/structure/B8801128.png)
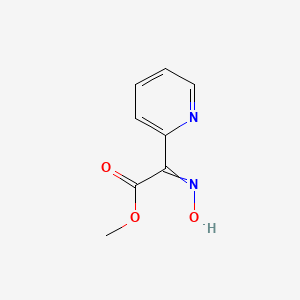
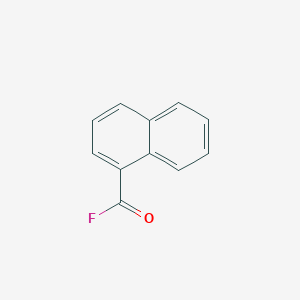
![2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B8801148.png)
